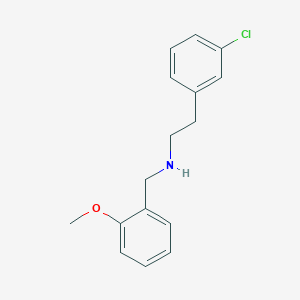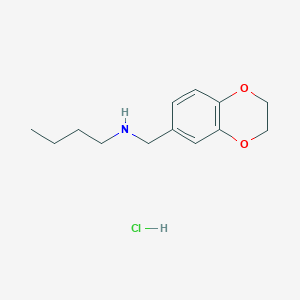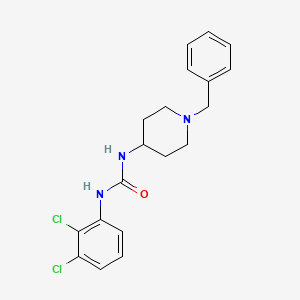
2-(3-chlorophenyl)-N-(2-methoxybenzyl)ethanamine
説明
2-(3-chlorophenyl)-N-(2-methoxybenzyl)ethanamine, also known as o-Chloroamphetamine (OCA), is a chemical compound that belongs to the class of amphetamines. OCA is a psychoactive drug that has been used in scientific research to investigate the mechanism of action of amphetamines and their effects on the central nervous system.
科学的研究の応用
OCA has been used in scientific research to investigate the mechanism of action of amphetamines and their effects on the central nervous system. OCA has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, euphoria, and energy. OCA has also been used to study the effects of amphetamines on the cardiovascular system, as it can cause vasoconstriction and increase heart rate and blood pressure.
作用機序
OCA works by increasing the release of dopamine, norepinephrine, and serotonin in the brain through the inhibition of their reuptake. OCA also acts as a substrate for the vesicular monoamine transporter, leading to the release of these neurotransmitters from vesicles in presynaptic neurons. OCA also has weak affinity for the serotonin and norepinephrine transporters, leading to their inhibition and subsequent increase in synaptic concentrations of these neurotransmitters.
Biochemical and Physiological Effects
OCA has been shown to increase alertness, euphoria, and energy through its effects on the central nervous system. OCA also increases heart rate and blood pressure, leading to vasoconstriction and decreased blood flow to peripheral tissues. OCA has also been shown to increase body temperature and decrease appetite.
実験室実験の利点と制限
OCA has several advantages for lab experiments, including its ability to increase the release of dopamine, norepinephrine, and serotonin in the brain, making it useful for studying the effects of amphetamines on the central nervous system. However, OCA has several limitations, including its potential for toxicity and its effects on the cardiovascular system, which can complicate experiments involving blood pressure and heart rate measurements.
将来の方向性
Future research on OCA could focus on its potential as a treatment for depression and other mood disorders, as well as its effects on cognitive function and memory. Further studies could also investigate the potential for OCA to be used as a tool for studying the role of neurotransmitters in the brain and their effects on behavior. Additionally, research could focus on developing safer and more effective analogs of OCA for use in scientific research and potential therapeutic applications.
特性
IUPAC Name |
2-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-8-3-2-6-14(16)12-18-10-9-13-5-4-7-15(17)11-13/h2-8,11,18H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPJTOPGPHRBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4730456.png)
![(2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4730461.png)
![4-{[(5-bromo-2-thienyl)methylene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4730467.png)
![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4730476.png)
![2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate]](/img/structure/B4730481.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4730496.png)

![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4730510.png)
![N-benzyl-1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4730511.png)
![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4730516.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4730527.png)

![4-({[(3-fluorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4730560.png)
![5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4730564.png)